(2E)-N-(2-benzoylphenyl)-3-(thiophen-2-yl)prop-2-enamide
Description
(2E)-N-(2-Benzoylphenyl)-3-(thiophen-2-yl)prop-2-enamide is an α,β-unsaturated amide characterized by a central enamide backbone (C=O-NH-) with a thiophene substituent at the β-position and a 2-benzoylphenyl group attached to the nitrogen. The (2E)-configuration ensures a planar geometry, which may influence its electronic properties and biological interactions.
Properties
IUPAC Name |
(E)-N-(2-benzoylphenyl)-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2S/c22-19(13-12-16-9-6-14-24-16)21-18-11-5-4-10-17(18)20(23)15-7-2-1-3-8-15/h1-14H,(H,21,22)/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRZLFWHMBZDMC-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2-benzoylphenyl)-3-(thiophen-2-yl)prop-2-enamide typically involves the reaction of 2-benzoylbenzoic acid with thiophene-2-carbaldehyde in the presence of a base, followed by the addition of an amine to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of the process, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(2-benzoylphenyl)-3-(thiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoylphenyl moiety can be reduced to form alcohols.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions typically involve the use of strong nucleophiles like amines or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the benzoyl group can produce benzyl alcohol derivatives .
Scientific Research Applications
(2E)-N-(2-benzoylphenyl)-3-(thiophen-2-yl)prop-2-enamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a ligand for biological receptors or enzymes.
Medicine: It could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of (2E)-N-(2-benzoylphenyl)-3-(thiophen-2-yl)prop-2-enamide is not well-documented. based on its structure, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The molecular pathways involved would depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues with Thiophene Moieties
(a) (2E)-N-(Pyrimidin-2-yl)-3-(thiophen-2-yl)prop-2-enamide ()
- Structure : Replaces the 2-benzoylphenyl group with pyrimidin-2-yl.
- Physicochemical Properties : Molecular weight = 231.27 g/mol (vs. ~349.4 g/mol for the target compound). Lower molecular weight may improve solubility but reduce lipophilicity.
(b) (2E)-3-(3-Nitrophenyl)-N-[(Thiophen-2-yl)methyl]prop-2-enamide ()
- Structure : Features a nitro-substituted phenyl group at the β-position and a thiophenmethyl substituent on nitrogen.
- Key Differences : The nitro group is strongly electron-withdrawing, increasing electrophilicity of the α,β-unsaturated system. This could enhance reactivity in biological systems but may reduce stability.
(c) (2E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide ()
- Structure: Aliphatic 3-(methylamino)propyl group on nitrogen instead of benzoylphenyl.
- Key Differences : The aliphatic chain introduces basicity (amine group) and flexibility, likely improving aqueous solubility. This contrasts with the rigid, hydrophobic benzoylphenyl group in the target compound.
Analogues with Heterocyclic or Aromatic Substitutions
(a) (2E)-2-Cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(naphthalen-2-yl)prop-2-enamide (36a) ()
- Structure: Contains a naphthalenyl group at the β-position and dual cyano substituents.
- Cyano groups lower electron density, affecting reactivity.
- Synthesis : Yield = 51.42%, melting point = 228–230°C. Higher melting point suggests strong crystallinity compared to thiophene analogs.
(b) (2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide ()
- Structure : Features trifluoromethyl and dichlorophenyl groups.
- Key Differences : Halogen and CF₃ substituents increase lipophilicity (logP) and metabolic stability. This compound showed submicromolar activity against Staphylococcus aureus and MRSA, highlighting the impact of electron-withdrawing groups on antimicrobial efficacy .
Lipophilicity (logP)
- Target Compound : Predicted logP ~3.5–4.0 (estimated based on benzoyl and thiophene groups).
- Analogues :
Key Data Table
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